molecular formula C11H16N2O6 B12951667 5-Methyl-2-O-methyl-uridine

5-Methyl-2-O-methyl-uridine

Cat. No.: B12951667
M. Wt: 272.25 g/mol
InChI Key: LTVSTRRNQLBTBJ-FDDDBJFASA-N
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Description

5-Methyl-2-O-methyl-uridine is a modified nucleoside, specifically a thymidine analog. It is characterized by the presence of a methyl group at the 5th position and a methoxy group at the 2’ position of the ribose sugar. This compound is known for its insertional activity towards replicated DNA, making it useful in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-O-methyl-uridine typically involves the methylation of uridine derivatives. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 2’ position. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

For large-scale production, the process may involve the use of more efficient and cost-effective reagents and catalysts. Industrial methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of protective groups during synthesis is also common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-O-methyl-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction can produce deoxyuridine analogs .

Scientific Research Applications

5-Methyl-2-O-methyl-uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-O-methyl-uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, disrupting normal DNA synthesis and function. This can lead to the inhibition of cell proliferation, making it useful in cancer research and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-O-methyl-uridine is unique due to its dual modifications at both the 5th and 2’ positions. This dual modification enhances its stability and makes it more resistant to enzymatic degradation, which is advantageous for its use in therapeutic applications and molecular biology research .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18-2)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1

InChI Key

LTVSTRRNQLBTBJ-FDDDBJFASA-N

Isomeric SMILES

CC1=CN(C(=NC1=O)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=NC1=O)OC)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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